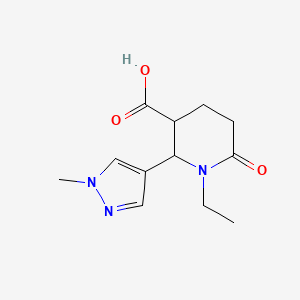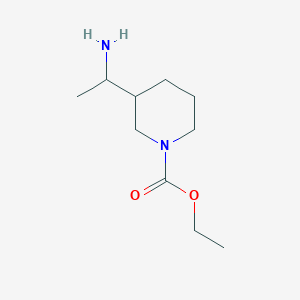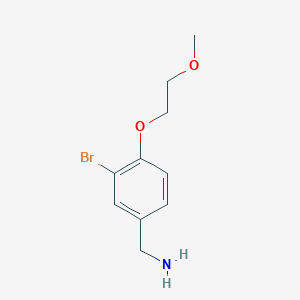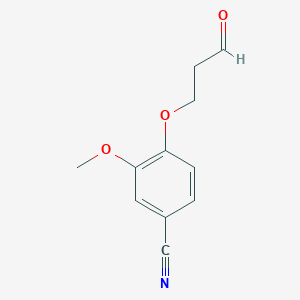amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 1404735-99-4](/img/structure/B1529463.png)
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Übersicht
Beschreibung
The compound “2-{(tert-butoxy)carbonylamino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid” is also known as “®-2-((tert-butoxycarbonyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid”. It has the molecular formula C11H17N3O4 . The compound is stored at 0-8°C .
Synthesis Analysis
A simple synthetic approach to a similar compound, racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine, has been reported. This synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .Molecular Structure Analysis
The InChI code for the compound is 1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-5-12-14(4)6-7/h5-6,8H,1-4H3,(H,13,17)(H,15,16)/t8-/m1/s1 .Chemical Reactions Analysis
The synthesis of a similar compound involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.27 . It is stored at temperatures between 0-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-{(tert-butoxy)carbonylamino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is utilized in various synthetic processes. Its application in the synthesis of fluorinated pyrazole-4-carboxylic acids is notable, where it undergoes acylation with fluorinated acetic acid anhydrides. This reaction forms tert-butyl 3-(methylamino)-2-(RFCO)but-2-enoates, which are further reacted with alkyl hydrazines to yield pyrazoles. These pyrazoles are separated and used to obtain target fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).
Role in Peptide Synthesis
This compound is also pivotal in peptide chemistry. It's involved in the preparation of N-acetyl-, N-(tert-butoxy)carbonyl-, and N-(benzyloxy)carbonyl-protected peptides. These peptides, which contain a central aminomalonate or (amino)(cyano)acetate residue, are synthesized using conventional techniques and can undergo C-alkylation with primary alkyl, allyl, and benzyl halides. The resultant products are significant for their potential applications in the development of new peptides and their modifications (Matt & Seebach, 1998).
Applications in Organic Chemistry
In organic chemistry, the compound is used in the synthesis of various heterocyclic compounds. For example, it has been employed in the generation of pyridines, pyrazolines, isoxazoles, and triazoles from L-aspartic acid. This process utilizes the alkynyl ketone functionality as a building block, demonstrating the compound's versatility in synthesizing novel non-proteinogenic heterocyclic substituted α-amino acids (Adlington et al., 2000).
Analytical Applications
This compound is also significant in analytical chemistry, particularly in the quantitative determination of the tert-butyloxycarbonyl group in amino acid and peptide derivatives. A known excess of perchloric acid solution in acetic acid is applied to cleave the tert-butyloxycarbonyl group from N-blocked amino acids and peptides, facilitating accurate determination (Ehrlich-Rogozinski, 1974).
Eigenschaften
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(1-methylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)15(5)9(10(16)17)8-6-13-14(4)7-8/h6-7,9H,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZDAULHSOBYRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CN(N=C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



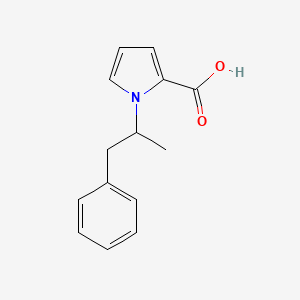
![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1529385.png)

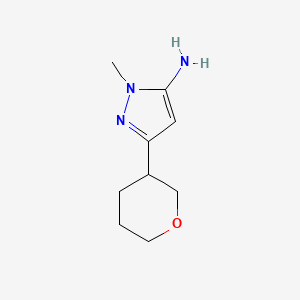
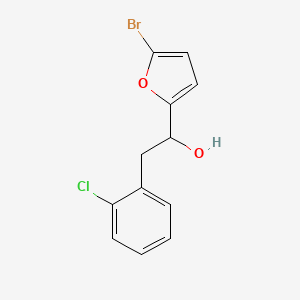
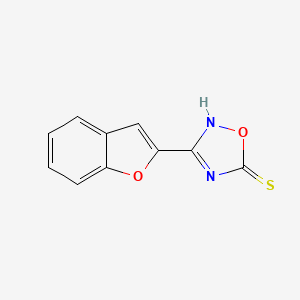
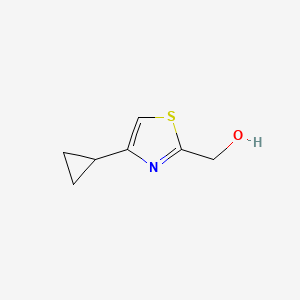
![[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine](/img/structure/B1529396.png)
![(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine](/img/structure/B1529397.png)
